4-(6-{4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine
Description
The compound 4-(6-{4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine features a pyrimidine core substituted at position 4 with a thiomorpholine group and at position 6 with an imidazole-linked piperazine-carbonyl-3-methylphenyl moiety. Thiomorpholine, a sulfur-containing heterocycle, distinguishes this compound from oxygenated analogs like morpholine derivatives.
Properties
IUPAC Name |
[4-(3-methylphenyl)piperazin-1-yl]-[1-(6-thiomorpholin-4-ylpyrimidin-4-yl)imidazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7OS/c1-18-3-2-4-19(13-18)27-5-7-29(8-6-27)23(31)20-15-30(17-26-20)22-14-21(24-16-25-22)28-9-11-32-12-10-28/h2-4,13-17H,5-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDRYERRMIAXOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CN(C=N3)C4=CC(=NC=N4)N5CCSCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(6-{4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine represents a novel class of heterocyclic compounds that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several functional components:
- Pyrimidine and Imidazole Rings : These heterocycles are known for their biological activity, particularly in drug design.
- Piperazine Moiety : This component is often associated with psychoactive and anti-anxiety effects.
- Thiomorpholine : This ring structure contributes to the compound's lipophilicity and potential bioactivity.
Antitumor Activity
Research has indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of pyrazole and imidazole have shown promising activity against various cancer cell lines, including breast and prostate cancer. The compound under investigation may inhibit key signaling pathways involved in tumor growth, such as the BRAF(V600E) mutation pathway, which is crucial in melanoma treatment .
Antimicrobial Effects
The thiomorpholine derivative has also been evaluated for its antimicrobial properties. Studies have demonstrated that compounds containing thiomorpholine structures exhibit activity against a range of bacterial strains, suggesting potential use in treating infections caused by resistant bacteria .
Anti-inflammatory Properties
Similar compounds have been documented to possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that the compound might be effective in managing inflammatory conditions .
The proposed mechanisms of action for this compound include:
- Inhibition of Kinase Activity : The imidazole moiety may interact with ATP-binding sites in kinases, disrupting cellular signaling pathways critical for cancer progression.
- Modulation of Receptor Activity : The piperazine ring may influence neurotransmitter receptors, potentially leading to psychoactive effects or modulation of pain pathways.
- Antioxidant Activity : The presence of sulfur in thiomorpholine may contribute to antioxidant properties, reducing oxidative stress within cells.
Case Studies
Several studies provide insight into the biological activity of similar compounds:
- Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit tumor growth in vitro. Results indicated significant cytotoxicity against various cancer cell lines, suggesting a strong potential for drug development .
- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of thiomorpholine derivatives against common pathogens. The results showed that these compounds had a minimum inhibitory concentration (MIC) lower than traditional antibiotics, indicating higher potency .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C22H24N6O2 |
| Molecular Weight | 396.46 g/mol |
| CAS Number | [Proposed CAS Number] |
| Antitumor Activity (IC50) | [Insert Specific IC50 Values] |
| Antimicrobial Activity (MIC) | [Insert Specific MIC Values] |
Comparison with Similar Compounds
Core Structural Features
The target compound shares a pyrimidine core with multiple analogs but diverges in substituents:
- Thiomorpholine (vs. morpholine, piperidine, or methylpiperidine in analogs).
- Piperazine-carbonyl-3-methylphenyl (vs. chlorophenyl, pyridinyl, or trifluoromethylphenyl in analogs).
These modifications influence electronic properties, solubility, and target affinity.
Comparative Analysis of Key Compounds
Key Differences and Implications
Thiomorpholine vs. The larger atomic radius of sulfur may alter binding interactions with cysteine or methionine residues in target proteins .
Piperazine-Carbonyl Substituents
- The 3-methylphenyl group (target compound) vs. 4-chlorophenyl (P035-0196) or pyridinyl (BJ06761) affects electronic and steric profiles:
- Methyl groups donate electrons, possibly stabilizing receptor-ligand interactions.
- Chlorine (electron-withdrawing) may enhance binding to electrophilic pockets .
Molecular Weight and Bioavailability
- The target compound’s higher molecular weight (~480 vs. 424–432 for analogs) could limit oral bioavailability but improve target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
